molecular formula C19H20ClN3OS B2506122 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide CAS No. 392240-76-5

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

Cat. No. B2506122
CAS RN: 392240-76-5
M. Wt: 373.9
InChI Key: NWCCGLUEKDCZKO-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a compound that belongs to the class of adamantanes. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied using various techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy . Theoretical calculations have also been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .


Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Mechanism of Action

While the specific mechanism of action for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is not available in the retrieved papers, a related compound, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, has been shown to activate AMPK by binding to the γ subunit of the enzyme.

Future Directions

There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine their long-term safety and efficacy in humans. Another area of interest is the development of new methods for the synthesis of adamantane derivatives and the exploration of their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCCGLUEKDCZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

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